

Comparative Analysis of Neuroprotective Compounds from Angelica Species

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Compound of Interest

Compound Name: *Angelicolide*

Cat. No.: B149960

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A note on **Angelicolide**: Extensive literature searches did not yield specific studies on the neuroprotective effects or the reproducibility of **Angelicolide**. Therefore, this guide provides a comparative analysis of other neuroprotective compounds isolated from plants of the Angelica genus, for which experimental data is available. This information can serve as a valuable reference for researchers interested in the neuroprotective potential of compounds from this plant family.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. A promising area of research is the identification of natural compounds with neuroprotective properties. The Angelica genus of plants has been a source of traditional medicines for centuries, and modern research is beginning to validate its therapeutic potential. While data on **Angelicolide** remains elusive, studies on other constituents of Angelica species, such as coumarins and phenolic acids, have demonstrated significant neuroprotective activity in vitro. This guide provides a comparative overview of the neuroprotective effects of selected compounds from Angelica shikokiana, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the in vitro neuroprotective effects of various compounds isolated from Angelica shikokiana against hydrogen peroxide (H_2O_2)-induced and amyloid-beta ($A\beta_{25-35}$)-induced neurotoxicity in Neuro-2A cells.

Table 1: Neuroprotective Effects Against H₂O₂-Induced Toxicity in Neuro-2A Cells

Compound	Concentration (μM)	% Increase in Cell Viability
Chlorogenic acid	100	22% ± 2.6%
Quercetin	100	20% ± 3.9%
Luteolin	100	17% ± 6.7%
Methyl chlorogenate	100	12% ± 2.6%

Table 2: Neuroprotective Effects Against A_β_{25–35}-Induced Toxicity in Neuro-2A Cells

Compound	Concentration (μM)	% Increase in Cell Viability
Kaempferol-3-O-rutinoside	100	30% ± 6.8%
Hyuganin E	100	27% ± 5.3%
Isoepoxypteryxin	100	23% ± 2.5%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on the study by Abdel-Wahab et al. (2015) on compounds from Angelica shikokiana.[\[1\]](#)[\[2\]](#)

Cell Culture and Treatment

- Cell Line: Mouse neuroblastoma Neuro-2A cells.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment Protocol:
 - Seed Neuro-2A cells in 96-well plates at a density of 1 x 10⁴ cells/well.

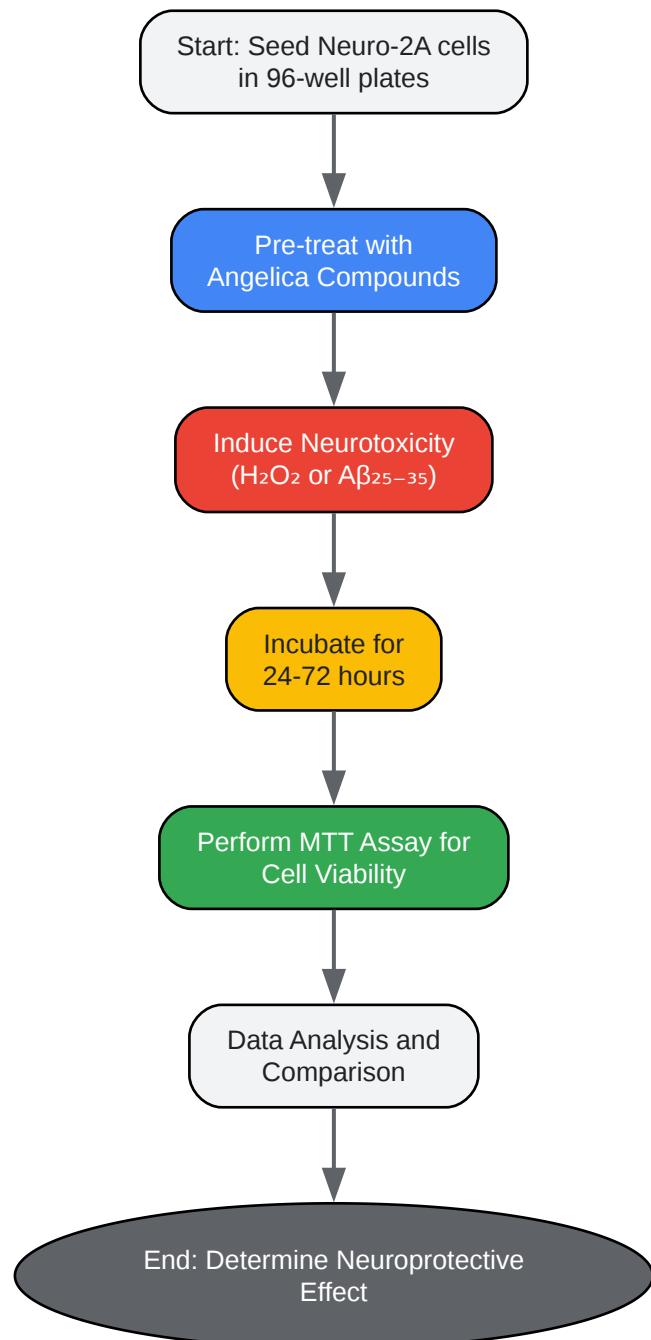
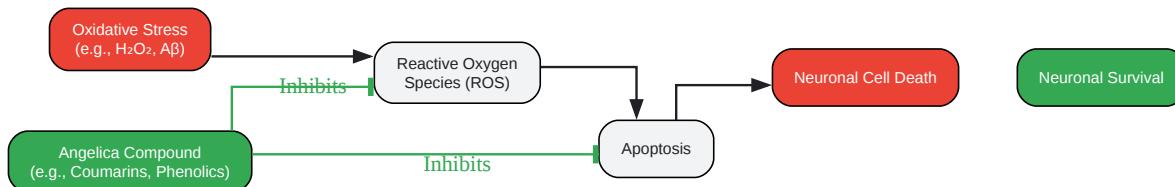
- Incubate for 24 hours to allow for cell attachment.
- For H₂O₂-induced toxicity, pre-treat cells with various concentrations of the test compounds (6.25, 12.5, 25, 50, 100 µM) for 2 hours. Subsequently, add 150 µM H₂O₂ and incubate for 24 hours.
- For Aβ₂₅₋₃₅-induced toxicity, pre-treat cells with various concentrations of the test compounds for 3 hours. Subsequently, add 25 µM Aβ₂₅₋₃₅ and incubate for 72 hours.

Cell Viability Assay (MTT Assay)

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
- Procedure:
 - After the treatment period, remove the culture medium.
 - Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.
 - Incubate the plate for 4 hours at 37°C.
 - Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of the compounds from Angelica species are likely mediated through the modulation of cellular signaling pathways involved in oxidative stress and apoptosis.



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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. In vitro neuroprotective activities of compounds from Angelica shikokiana Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
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